molecular formula C9H12ClN3O B1476764 (1-(6-Chloro-2-methylpyrimidin-4-yl)azetidin-3-yl)methanol CAS No. 2092722-42-2

(1-(6-Chloro-2-methylpyrimidin-4-yl)azetidin-3-yl)methanol

Cat. No.: B1476764
CAS No.: 2092722-42-2
M. Wt: 213.66 g/mol
InChI Key: YWSFRHWWPDPOIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(6-Chloro-2-methylpyrimidin-4-yl)azetidin-3-yl)methanol: is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a chloro-substituted pyrimidine ring attached to an azetidine moiety, which is further linked to a methanol group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-Chloro-2-methylpyrimidin-4-yl)azetidin-3-yl)methanol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as chloroacetaldehyde and guanidine derivatives under controlled conditions.

    Substitution Reaction: The chloro group is introduced into the pyrimidine ring via a nucleophilic substitution reaction using a chlorinating agent like thionyl chloride.

    Azetidine Ring Formation: The azetidine ring is formed by cyclization of an appropriate precursor, such as a β-amino alcohol, under basic conditions.

    Methanol Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing the chloro group.

Scientific Research Applications

(1-(6-Chloro-2-methylpyrimidin-4-yl)azetidin-3-yl)methanol: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-(6-Chloro-2-methylpyrimidin-4-yl)azetidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The chloro-substituted pyrimidine ring and the azetidine moiety play crucial roles in binding to the target sites, while the methanol group may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (1-(6-Chloro-2-methylpyrimidin-4-yl)azetidin-3-yl)ethanol: Similar structure with an ethanol group instead of methanol.

    (1-(6-Chloro-2-methylpyrimidin-4-yl)azetidin-3-yl)amine: Contains an amine group instead of methanol.

    (1-(6-Chloro-2-methylpyrimidin-4-yl)azetidin-3-yl)thiol: Contains a thiol group instead of methanol.

Uniqueness

  • The presence of the methanol group in (1-(6-Chloro-2-methylpyrimidin-4-yl)azetidin-3-yl)methanol provides unique properties such as enhanced solubility and potential for forming hydrogen bonds, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

[1-(6-chloro-2-methylpyrimidin-4-yl)azetidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c1-6-11-8(10)2-9(12-6)13-3-7(4-13)5-14/h2,7,14H,3-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSFRHWWPDPOIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(6-Chloro-2-methylpyrimidin-4-yl)azetidin-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-(6-Chloro-2-methylpyrimidin-4-yl)azetidin-3-yl)methanol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(1-(6-Chloro-2-methylpyrimidin-4-yl)azetidin-3-yl)methanol
Reactant of Route 4
Reactant of Route 4
(1-(6-Chloro-2-methylpyrimidin-4-yl)azetidin-3-yl)methanol
Reactant of Route 5
Reactant of Route 5
(1-(6-Chloro-2-methylpyrimidin-4-yl)azetidin-3-yl)methanol
Reactant of Route 6
Reactant of Route 6
(1-(6-Chloro-2-methylpyrimidin-4-yl)azetidin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.